molecular formula C12H23N3O B11735250 (3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11735250
M. Wt: 225.33 g/mol
InChI Key: FNXSNCFZSSWOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is an organic compound that features a pyrazole ring substituted with an isopropyl group and a 3-ethoxypropylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with Isopropyl Group: The pyrazole ring is then alkylated with isopropyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the 3-Ethoxypropylamine Side Chain: The final step involves the nucleophilic substitution of the pyrazole derivative with 3-ethoxypropylamine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, bases like potassium carbonate or sodium hydride.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with an isopropyl group and a 3-ethoxypropylamine side chain makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

3-ethoxy-N-[(1-propan-2-ylpyrazol-4-yl)methyl]propan-1-amine

InChI

InChI=1S/C12H23N3O/c1-4-16-7-5-6-13-8-12-9-14-15(10-12)11(2)3/h9-11,13H,4-8H2,1-3H3

InChI Key

FNXSNCFZSSWOTK-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=CN(N=C1)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.